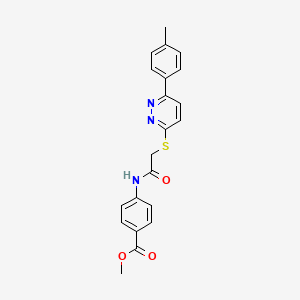

![molecular formula C20H18ClNO4S2 B2568551 Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 1105250-69-8](/img/structure/B2568551.png)

Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps. One notable approach is the catalytic protodeboronation of alkyl boronic esters. Protodeboronation is a less explored transformation compared to other boron-based reactions. In this case, a radical approach is employed to achieve the desired product. The protocol can be paired with a Matteson–CH2–homologation, enabling the formal anti-Markovnikov alkene hydromethylation. This method has been applied to various substrates, including methoxy-protected (−)-Δ8-THC and cholesterol .

Molecular Structure Analysis

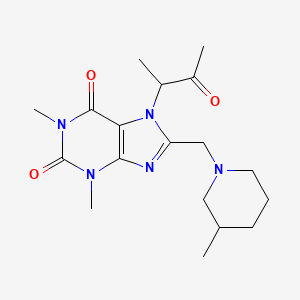

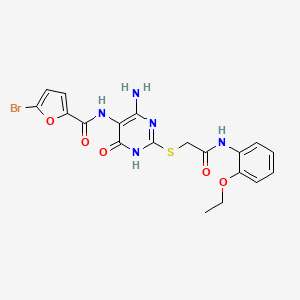

The molecular structure of Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate consists of a thiophene core with a phenyl group and a sulfamoyl group attached. The chlorine substitution occurs at the 5-position of the phenyl ring. The ethyl ester group is linked to the thiophene ring .

Chemical Reactions Analysis

While specific reactions involving this compound are not widely documented, boronic esters like this one can participate in Suzuki–Miyaura coupling reactions, which are essential for constructing carbon–carbon bonds. Additionally, the Lewis basicity of the ligand in boron reagents influences their reactivity .

Wissenschaftliche Forschungsanwendungen

Novel Heterocyclic Disperse Dyes

Thiophene derivatives have been explored for their utility in creating novel heterocyclic disperse dyes for dyeing polyester fibers, demonstrating the chemical versatility of thiophene compounds in textile applications. These dyes exhibit good wash, perspiration, sublimation, and rub fastness ratings, highlighting their potential for industrial fabric coloring processes despite challenges with photostability (Iyun et al., 2015).

Peptide Synthesis

Thiophene derivatives have been studied for their role in peptide synthesis, particularly as carboxyl-group protecting groups. These studies reveal the chemical adaptability of thiophene compounds in synthesizing complex biological molecules, offering selective removal and stability advantages in peptide chain assembly (Amaral, 1969).

Gewald Synthesis

The one-pot Gewald synthesis of 2-aminothiophenes from aryl alkyl ketones, utilizing thiophene derivatives, underscores their significance in organic synthesis, offering efficient pathways to structurally diverse thiophene-based molecules with potential applications across pharmaceuticals and materials science (Tormyshev et al., 2006).

Antimicrobial Agents

Thiophene derivatives have been evaluated for their antimicrobial activities, indicating their potential as leads for developing new antimicrobial agents. This application is particularly relevant in addressing the growing concerns over antibiotic resistance and the need for novel antimicrobials (Abu‐Hashem et al., 2011).

Photophysical Properties

The study of thiophene derivatives for their photophysical properties, including fluorescence, highlights the potential of these compounds in developing materials for optoelectronic applications. Their unique light-absorbing and emitting properties could be valuable in creating advanced materials for lighting, displays, and photovoltaic devices (Amati et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4S2/c1-3-26-20(23)18-19(16(12-27-18)14-7-5-4-6-8-14)28(24,25)22-17-11-15(21)10-9-13(17)2/h4-12,22H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLDEPQNUZUXNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

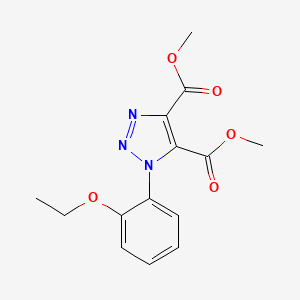

![1-(2-Methoxyethyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2568472.png)

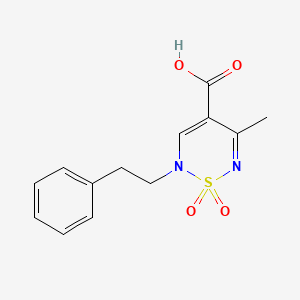

![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2568483.png)

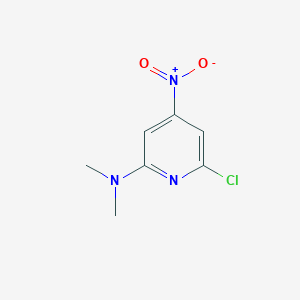

![N-(1,3-benzodioxol-5-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2568485.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2568486.png)

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)